1-Bromo-4-(2,2-difluoropropyl)benzene
Overview
Description
1-Bromo-4-(2,2-difluoropropyl)benzene is an organic compound characterized by a bromine atom and a difluoropropyl group attached to a benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2,2-difluoropropyl)benzene can be synthesized through several methods, including the halogenation of benzene derivatives. One common approach involves the reaction of 4-(2,2-difluoropropyl)benzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2,2-difluoropropyl)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield benzoic acid derivatives or other oxidized products.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Bromo-4-(2,2-difluoropropyl)benzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science. Additionally, it is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-Bromo-4-(2,2-difluoropropyl)benzene exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The presence of the bromine atom and the difluoropropyl group influences the reactivity and selectivity of the compound in various chemical processes.
Comparison with Similar Compounds
1-Bromo-4-(2,2-difluoropropyl)benzene is similar to other brominated benzene derivatives, such as 1-bromo-4-(2-fluoropropyl)benzene and 1-bromo-4-(2,2,2-trifluoropropyl)benzene. its unique difluoropropyl group sets it apart, providing distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in specific applications where the presence of two fluorine atoms is advantageous.
Properties
IUPAC Name |
1-bromo-4-(2,2-difluoropropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEJQUIQUJATPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285952 | |
Record name | 1-Bromo-4-(2,2-difluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-20-5 | |
Record name | 1-Bromo-4-(2,2-difluoropropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(2,2-difluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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